Olopatadine Carbaldehyde

Olopatadine synthesis Wittig reaction Z/E stereoselectivity

Choose the (Z)-isomer hydrochloride salt of Olopatadine Carbaldehyde for unambiguous impurity profiling and stereoselective synthesis. This penultimate API intermediate (CAS 1376615-97-2 free base) is supplied as a 99% HPLC-purity reference standard with full characterization (NMR, MS). Use for ICH Q3B-compliant impurity quantification, stability-indicating method development, and efficient Wittig-based manufacturing. Isomerically pure material prevents co-elution errors, ensuring regulatory submission readiness.

Molecular Formula C21H23NO2
Molecular Weight 321.4 g/mol
Cat. No. B14104164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlopatadine Carbaldehyde
Molecular FormulaC21H23NO2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC=O
InChIInChI=1S/C21H23NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,13-14H,5,11-12,15H2,1-2H3
InChIKeyCTBUVTVWLYTOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olopatadine Carbaldehyde: Key Synthetic Intermediate and Critical Impurity Reference for Olopatadine Manufacturing and Quality Control


Olopatadine Carbaldehyde (CAS 1376615-97-2 free base; typically supplied as hydrochloride salt) is a dibenz[b,e]oxepin-2-carbaldehyde derivative that serves as a penultimate intermediate in the industrial synthesis of the antihistamine active pharmaceutical ingredient (API) Olopatadine Hydrochloride [1]. The compound exists as Z and E geometric isomers, with the (Z)-isomer being the pharmacologically relevant stereochemical configuration. Beyond its synthetic role, this aldehyde species is formally recognized as a process-related impurity and potential degradation product that must be monitored and controlled during API manufacturing and finished product stability assessment . Commercial availability spans multiple grades, including analytical reference standards, impurity markers, and bulk synthetic intermediates.

Why Generic Substitution of Olopatadine Carbaldehyde Is Scientifically Inadvisable: Isomeric Purity and Analytical Fitness-for-Purpose Constraints


Substituting Olopatadine Carbaldehyde with other Olopatadine-related intermediates (e.g., Olopatadine Methyl Ester, Olopatadine N-Oxide, or α-Hydroxy Olopatadine) or even with alternative aldehyde impurity standards is scientifically invalid due to fundamentally different chemical structures, retention behavior, and functional roles [1]. More critically, within the Olopatadine Carbaldehyde species itself, substitution of the Z-isomer with the E-isomer or with a mixed isomer product without proper qualification can catastrophically compromise both synthetic outcomes and analytical accuracy. The (Z)-isomer is the direct precursor to the active (Z)-Olopatadine configuration [2]; the (E)-isomer produces the pharmacologically inactive (E)-Olopatadine impurity. In chromatographic quality control, co-elution or misidentification due to isomerically impure reference standards leads to inaccurate impurity quantification and regulatory compliance failure [3].

Olopatadine Carbaldehyde Quantitative Differentiation Evidence: Isomer Ratio, Synthetic Yield, and Analytical Purity Benchmarks


Olopatadine Carbaldehyde (Z)-Isomer Enables Superior Z/E Ratio in Wittig Olefination Compared to Prior Art Methods

The Crystal Pharma patent (US20120004426A1) demonstrates that the synthetic route employing Olopatadine Carbaldehyde as a penultimate intermediate achieves a Z/E isomer ratio of 4:1 for the Olopatadine product, compared to a Z/E ratio of only 2.5:1 in the prior art Grignard-dehydration process [1]. This 1.6-fold improvement in stereoselectivity reduces the burden of downstream chromatographic purification and increases overall yield of the active (Z)-Olopatadine [2].

Olopatadine synthesis Wittig reaction Z/E stereoselectivity process chemistry

Olopatadine Carbaldehyde Hydrochloride Reference Standard: 96.03% HPLC Purity Establishes Impurity Quantification Benchmark

Commercial Olopatadine Carbaldehyde Hydrochloride analytical reference standards are supplied with validated HPLC purity of 96.03% . This quantitative purity specification is essential for accurate impurity quantification in finished drug product analysis, as this aldehyde species may be present as a process impurity or degradation product requiring monitoring per ICH Q3A/Q3B guidelines . In contrast, alternative impurity standards such as Olopatadine N-Oxide (USP Related Compound B) and 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (USP Related Compound C) have distinct chemical identities and retention characteristics, making them unsuitable for quantifying this specific aldehyde impurity .

Pharmaceutical impurity standard HPLC method validation Analytical reference material

Olopatadine Carbaldehyde vs. Olopatadine Acetaldehyde: Structural Differentiation Drives Distinct Impurity Origin and Control Strategy

Olopatadine Carbaldehyde (C21H23NO2; containing a formyl group directly attached to the dibenzoxepin aromatic core) is structurally and analytically distinct from Olopatadine Acetaldehyde (CAS 1376615-97-2; containing a -CH2CHO acetaldehyde moiety) [1]. Olopatadine Acetaldehyde typically originates from acetaldehyde contamination during solvent use or manufacturing [2], whereas Olopatadine Carbaldehyde arises from partial oxidation of the primary alcohol intermediate during synthesis or from hydrolytic degradation . These distinct formation pathways necessitate separate reference standards and orthogonal analytical methods; failure to distinguish these two aldehyde impurities can result in misattribution of impurity source and ineffective root-cause investigation during out-of-specification events.

Impurity profiling Degradation pathway Process impurity identification

Commercial Availability of (Z)-Olopatadine Carbaldehyde at 99% HPLC Purity vs. Mixed Isomer Products: Analytical Selectivity Advantage

Multiple commercial suppliers offer (Z)-Olopatadine Carbaldehyde Hydrochloride as a single, stereochemically defined isomer with reported HPLC purity of 99% . This contrasts with products offered as "mixture of Z and E isomers" , which introduce chromatographic complexity and potential co-elution issues in impurity profiling methods. For analytical method development and validation in support of ANDA submissions, the use of isomerically pure reference standards is strongly preferred, as mixed isomer products require additional peak identification and may obscure accurate quantification of the individual isomeric impurities specified in USP monograph limits .

Stereoisomer purity Analytical method selectivity Reference standard procurement

Procurement-Driven Application Scenarios for Olopatadine Carbaldehyde in Pharmaceutical Development and Quality Control


Scenario 1: ANDA Method Development and Validation Requiring USP-Compliant Impurity Standards

Generic pharmaceutical companies developing Abbreviated New Drug Applications (ANDAs) for Olopatadine Hydrochloride ophthalmic solutions or nasal sprays must quantify process-related impurities and degradation products. Olopatadine Carbaldehyde (as the hydrochloride salt) serves as a critical impurity marker for aldehyde-related process impurities. The compound's availability as a 99% HPLC-purity (Z)-isomer enables accurate peak identification and quantification in RP-HPLC and HILIC methods [1]. Use of this characterized standard supports compliance with ICH Q3B impurity threshold requirements for reporting (0.1%), identification (0.2%), and qualification (0.2%) .

Scenario 2: Industrial-Scale Olopatadine API Manufacturing Process Optimization

API manufacturers seeking to improve synthetic efficiency and reduce purification costs should prioritize the Wittig-based route utilizing Olopatadine Carbaldehyde as the penultimate intermediate. This route achieves a Z/E isomer ratio of 4:1, compared to only 2.5:1 in the alternative Grignard-dehydration approach . The 1.6-fold improvement in stereoselectivity directly reduces the burden of post-reaction chromatographic purification and increases overall yield of the active (Z)-Olopatadine isomer. This process advantage is particularly relevant for manufacturers targeting cost-competitive generic API supply.

Scenario 3: Stability-Indicating Method Development and Forced Degradation Studies

Analytical development laboratories conducting forced degradation studies on Olopatadine drug products require authentic impurity standards to establish peak identity in stability-indicating methods. Olopatadine Carbaldehyde is a known oxidative degradation product that may form under accelerated storage conditions. Use of the (Z)-Olopatadine Carbaldehyde HCl reference standard enables definitive peak assignment, preventing misidentification with structurally similar but mechanistically distinct impurities such as Olopatadine Acetaldehyde [1]. This differentiation is essential for regulatory submission of stability data and shelf-life justification.

Scenario 4: Reference Standard Procurement for cGMP Quality Control Laboratories

QC laboratories operating under cGMP require fully characterized reference standards with Certificates of Analysis documenting HPLC purity, structural confirmation by NMR and MS, and traceability to pharmacopoeial standards where applicable . Olopatadine Carbaldehyde Hydrochloride is available with comprehensive characterization data packages including 1H NMR, 13C NMR, IR, MASS, and HPLC purity documentation from cGMP-compliant analytical facilities [1]. Procurement of such characterized material supports audit readiness and regulatory inspection preparedness .

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